1-Fluoro-3-isopropoxy-2-nitrobenzene
Overview
Description
1-Fluoro-3-isopropoxy-2-nitrobenzene, commonly referred to as FINB, is a nitroaromatic compound that has gained significant attention in the scientific world due to its various applications. It is a di-substituted benzene derivative used for the synthesis of fluoroaromatic compounds .
Synthesis Analysis
The synthesis of similar compounds involves the use of silver sulfate, copper acetate, and dimethyl sulfoxide at high temperatures . Another method involves the nitration reaction of o-methylphenol to selectively generate a key intermediate, which then undergoes fluorination .Molecular Structure Analysis
The molecular formula of 1-Fluoro-3-isopropoxy-2-nitrobenzene is C9H10FNO3. The molecular weight is 199.18 g/mol.Chemical Reactions Analysis
The relative mobilities of the nitro group and fluorine atom in similar compounds have been studied by the competing reaction method . The reaction involves phenols in the presence of potassium carbonate in dimethylformamide at high temperatures .Scientific Research Applications
-
- Application : This compound has been studied for its thermophysical properties .
- Method of Application : The compound’s properties were evaluated using the NIST ThermoData Engine software package .
- Results or Outcomes : The study provided critically evaluated recommendations for various properties of the compound, such as critical temperature, critical pressure, critical density, and density as a function of temperature .
-
- Application : This compound has been studied for its reactivity with phenols .
- Method of Application : The study involved reacting the compound with phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C .
- Results or Outcomes : The study investigated the relative mobilities of the nitro group and fluorine atom in the compound .
-
Functionalised Al(III) Metal Organic Frameworks for Fluorescence Sensing of Nitroaromatic Vapours
- Application : This research involves the synthesis and characterization of new fluorescent Al(III) MOFs (Metal Organic Frameworks), which are used for the detection of nitroaromatic compounds .
- Method of Application : The MOFs show strong fluorescence quenching upon exposure to vapours of various nitroaromatic compounds .
- Results or Outcomes : The MOFs were found to be effective in the rapid and efficient in-field detection of nitroaromatic compounds .
-
Mechanism of Replacement of the Nitro Group and Fluorine Atom in meta-Substituted Nitrobenzenes
- Application : This study investigates the relative mobilities of the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene .
- Method of Application : The study involved reacting the compounds with phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C .
- Results or Outcomes : The study provided insights into the reaction mechanism and revealed the greater mobility of the nitro group .
-
1-Fluoro-3-nitrobenzene in Regiospecific Silver-Mediated Fluorination
-
Functionalised Al(III) Metal Organic Frameworks for Fluorescence Sensing of Nitroaromatic Vapours
- Application : This research involves the synthesis and characterization of new fluorescent Al(III) MOFs (Metal Organic Frameworks), which are used for the detection of nitroaromatic compounds .
- Method of Application : The MOFs show strong fluorescence quenching upon exposure to vapours of various nitroaromatic compounds .
- Results or Outcomes : The MOFs were found to be effective in the rapid and efficient in-field detection of nitroaromatic compounds .
Safety And Hazards
properties
IUPAC Name |
1-fluoro-2-nitro-3-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFMAXPRBZQIIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267967 | |
Record name | 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-isopropoxy-2-nitrobenzene | |
CAS RN |
1233951-63-7 | |
Record name | 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.